

# 4-Hydroxydiphenylamine CAS 122-37-2 physical properties

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An In-depth Technical Guide to the Physical Properties of **4-Hydroxydiphenylamine** (CAS 122-37-2)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-Hydroxydiphenylamine**, also known as 4-anilinophenol, is an aromatic organic compound with the chemical formula C<sub>12</sub>H<sub>11</sub>NO.[1] It is a solid at room temperature and finds application as an antioxidant, a stabilizer in materials like rubber and plastics, and as an intermediate in the synthesis of dyes and other chemicals.[2][3] This document provides a comprehensive overview of the core physical and chemical properties of **4-Hydroxydiphenylamine** (CAS 122-37-2), presenting quantitative data in structured tables, detailing standard experimental protocols for property determination, and visualizing key informational relationships and workflows.

## **Chemical Identity and Structure**

This section summarizes the key identifiers for **4-Hydroxydiphenylamine**.



Identifier	Value
CAS Number	122-37-2[4]
Molecular Formula	C12H11NO[1]
Molecular Weight	185.22 g/mol [4]
IUPAC Name	4-anilinophenol[4]
Synonyms	p-Anilinophenol, 4-(phenylamino)phenol, N- Phenyl-p-aminophenol[5]
SMILES	C1=CC=C(C=C1)NC2=CC=C(C=C2)O[4]
InChI Key	JTTMYKSFKOOQLP-UHFFFAOYSA-N[4]

## **Tabulated Physical Properties**

The following tables provide a summary of the key physical properties of **4-Hydroxydiphenylamine**, compiled from various sources.

**Table 2.1: General and Thermal Properties** 

Property	Value	Source(s)
Physical State	Solid. Appears as gray solid leaflets or white to gray to brown powder/lump.[5][6]	
Melting Point	66 - 73 °C[5][7]	_
Boiling Point	330.7 °C at 760 mmHg	_
215 - 218 °C at 12 mmHg[7]	_	
190 °C[5][8]		
Flash Point	146.2 °C to 209 °C[5][8]	_
Density	1.203 g/cm <sup>3</sup>	

# **Table 2.2: Solubility and Partitioning**



Property	Value	Source(s)
Water Solubility	0.22 g/L (Predicted)[9]	
Insoluble in water (General observation)[5]		
Solvent Solubility	Soluble in ethanol, ether, acetone, chloroform, benzene, and alkali.[1][5]	
DMSO: ≥ 80.00 mg/mL[3][10]		_
PBS (pH 7.2): ≥ 10 mg/mL[1]		
LogP (Octanol-Water)	2.82[4][9] to 3.2[9]	

**Table 2.3: Physicochemical Data** 

Property	Value	Source(s)
pKa (Strongest Acidic)	9.97 - 10.46 (Predicted)[9]	
Vapor Pressure	8.52E-05 mmHg at 25°C	_
Refractive Index	1.67 (Estimate)	_
Polar Surface Area	32.26 Å <sup>2</sup> [9]	_
Hydrogen Bond Donor Count	2[9]	_
Hydrogen Bond Acceptor Count	2[11]	_
Rotatable Bond Count	2[11]	_

## **Experimental Protocols**

This section provides generalized methodologies for determining the key physical properties of **4-Hydroxydiphenylamine**.

## **Melting Point Determination**



The melting point of a solid compound is a critical indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry 4-Hydroxydiphenylamine is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block or an oil bath and a thermometer or digital temperature sensor.
- Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and
  the temperature at which the entire sample becomes a clear liquid (completion of melting)
  are recorded. This range is reported as the melting point. For pure crystalline solids, this
  range is typically narrow.

### **Solubility Assessment**

Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

Methodology: Visual Saturation Method

- Solvent Selection: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, DMSO) is placed in a small test tube or vial.
- Solute Addition: A pre-weighed, small amount of 4-Hydroxydiphenylamine is added to the solvent.
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Sonication may be recommended for solvents like DMSO to aid dissolution.[3][10]
- Observation: The solution is visually inspected for any undissolved solid particles.



- Iteration: If the solid dissolves completely, further aliquots are added until a saturated solution with excess solid is formed.
- Quantification: The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/L or mg/mL.

## **Spectroscopic Analysis**

Spectroscopic techniques are essential for confirming the structure and identity of a compound.

Methodology: General Workflow

- Sample Preparation: The 4-Hydroxydiphenylamine sample is prepared according to the requirements of the specific spectroscopic technique.
  - NMR (¹H, ¹³C): The solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - FTIR: The solid is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution.[4]
  - UV-Vis: The solid is dissolved in a UV-transparent solvent (e.g., ethanol, methanol) to prepare a dilute solution of known concentration.
  - Mass Spectrometry (MS): The sample is introduced into the instrument, often via Gas
     Chromatography (GC-MS) or Liquid Chromatography (LC-MS), where it is ionized.[4]
- Data Acquisition: The prepared sample is placed in the spectrometer (e.g., Bruker, Varian, Agilent), and the spectrum is acquired under optimized instrumental parameters.[4][12]
- Data Processing and Analysis: The raw data is processed to generate a spectrum. The
  resulting peaks, absorbances, and fragmentation patterns are analyzed to confirm the
  molecular structure and functional groups of 4-Hydroxydiphenylamine.

## **Spectroscopic Data Overview**

• ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.





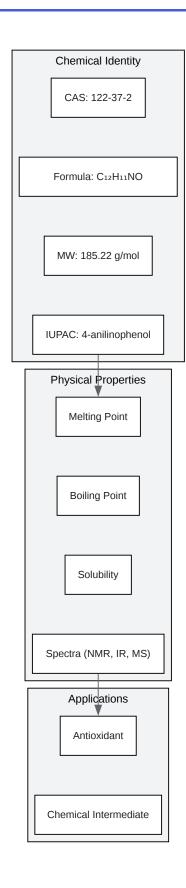


- Mass Spectrometry: GC-MS and LC-MS data show a molecular ion peak corresponding to the compound's molecular weight (185.22 g/mol) and characteristic fragmentation patterns.
   [4]
- UV-Vis Spectra: The UV-Visible spectrum reveals the electronic transitions within the molecule.[4]
- IR Spectra: The infrared spectrum identifies the functional groups present, such as N-H and O-H stretching vibrations. Data is available for both KBr-pellet and vapor phase techniques.
   [4]

## **Visualizations**

The following diagrams illustrate key relationships and workflows related to the characterization of **4-Hydroxydiphenylamine**.

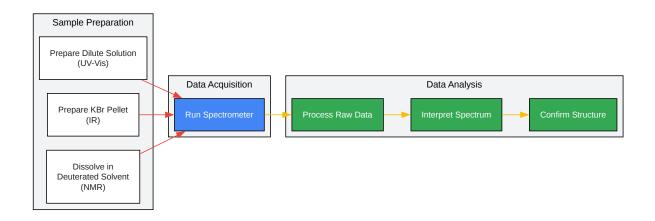




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Caption: Logical relationship between identity, properties, and applications.

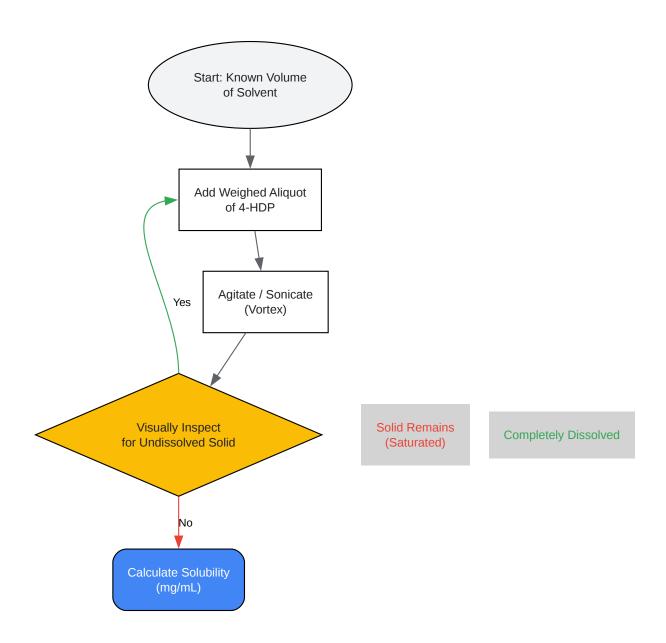




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Caption: General workflow for spectroscopic analysis of 4-Hydroxydiphenylamine.





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Caption: Experimental workflow for determining solubility.

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